

Application Notes and Protocols for Hpk1-IN-8 In Vitro Assay

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Compound of Interest

Compound Name: *Hpk1-IN-8*

Cat. No.: *B10831936*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a specific focus on **Hpk1-IN-8**. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and diagrams illustrating the HPK1 signaling pathway and experimental workflow.

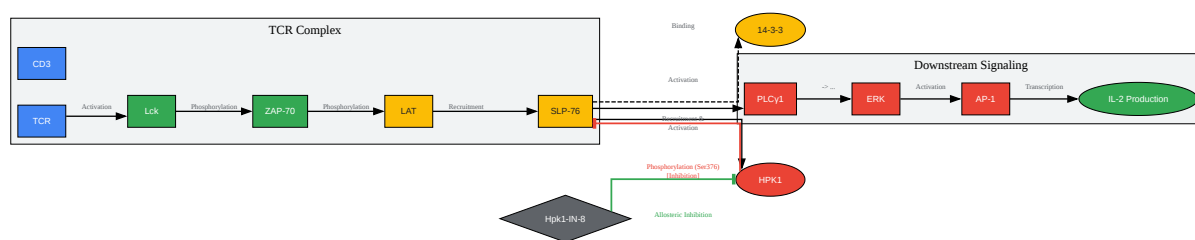
Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.^{[1][2]} Upon TCR activation, HPK1 is recruited to the signaling complex and, once activated, phosphorylates key adaptor proteins such as SLP-76.^{[1][3]} This phosphorylation event leads to the attenuation of downstream signaling, including the dampening of T-cell activation and proliferation. Consequently, inhibition of HPK1 is a promising therapeutic strategy for enhancing anti-tumor immunity.^{[4][5]}

Hpk1-IN-8 is characterized as an allosteric inhibitor of HPK1, meaning it binds to a site distinct from the ATP-binding pocket and selectively targets an inactive conformation of the kinase. This mode of action can offer greater selectivity compared to traditional ATP-competitive inhibitors.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.



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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the in vitro potency of **Hpk1-IN-8** and other representative HPK1 inhibitors.

Compound	Type	Assay Method	IC50 (nM)	Reference
Hpk1-IN-8	Allosteric	Kinase Assay	ND	[6]
GNE-1858	ATP-Competitive	Kinase Assay	1.9	[5]
Compound [I]	ATP-Competitive	Kinase Assay	0.2	[7]
Sunitinib	Multi-kinase (RTK)	Kinase Assay	~10 (Ki)	[5]
ISR-05	ATP-Competitive	Kinase Assay	24,200	[4]
ISR-03	ATP-Competitive	Kinase Assay	43,900	[4]
M074-2865	ATP-Competitive	Kinase Assay	2,930	[5]

ND: Not Disclosed in the provided search results.

Experimental Protocols

Two common methods for in vitro kinase assays are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay. Below are detailed protocols adapted for the evaluation of **Hpk1-IN-8**.

Protocol 1: ADP-Glo™ Kinase Assay for HPK1 Activity

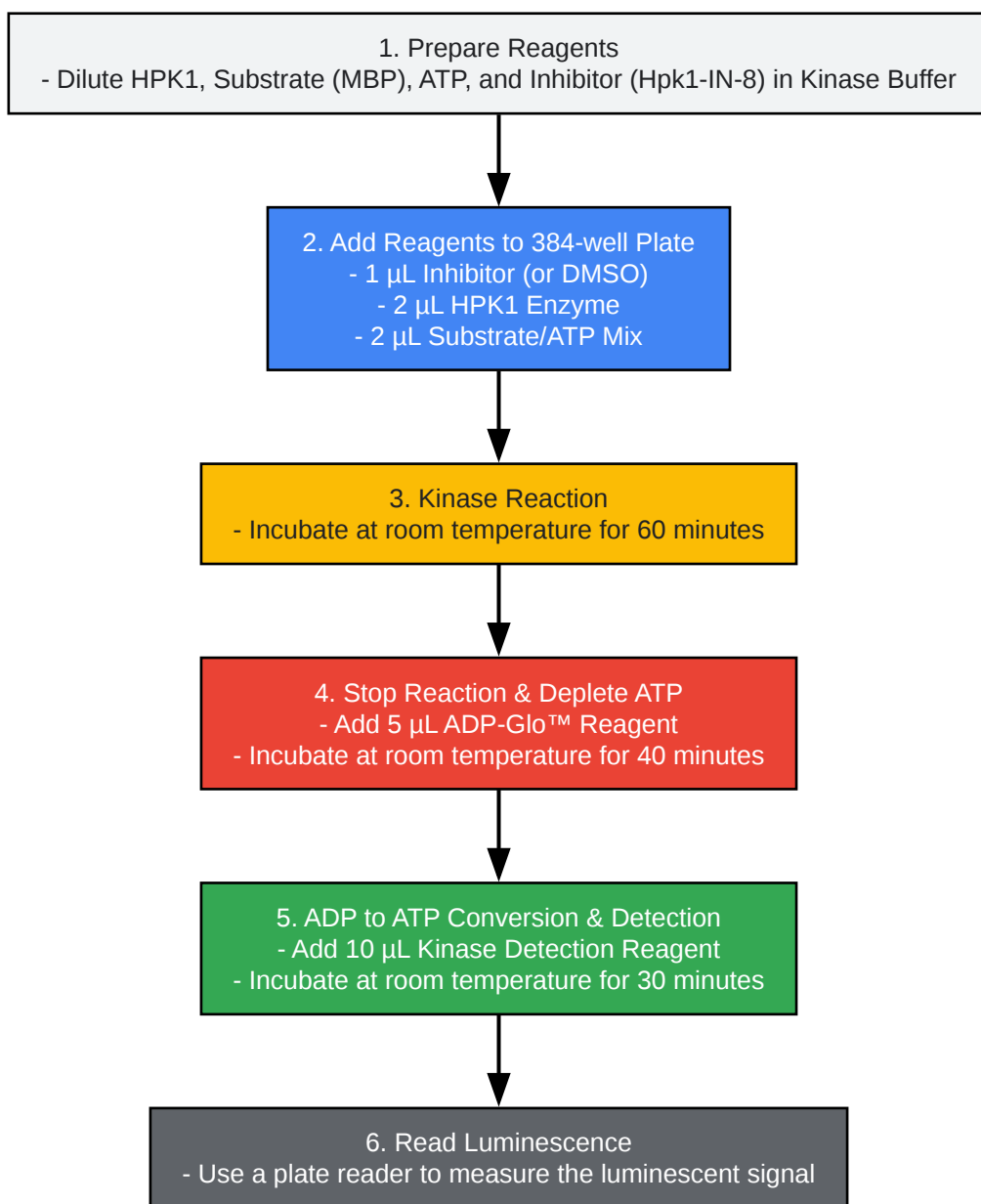
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10]

Materials:

- Recombinant Human HPK1 (e.g., from Promega or BPS Bioscience)[3][11]
- Myelin Basic Protein (MBP) as a substrate[10][11]
- ATP
- **Hpk1-IN-8** (or other test inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)

- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well white assay plates

Experimental Workflow Diagram:



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Caption: Workflow for the ADP-Glo™ HPK1 kinase assay.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Hpk1-IN-8** in 100% DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentrations in Kinase Assay Buffer with a constant final DMSO concentration (not to exceed 1%).
 - Dilute the recombinant HPK1 enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations. A typical concentration for HPK1 is around 3 ng/μL.[\[10\]](#)
 - Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration is typically around the K_m for HPK1 or as optimized for the assay (e.g., 10 μM).[\[3\]](#)
- Assay Plate Setup:
 - Add 1 μL of the serially diluted **Hpk1-IN-8** or DMSO (for positive and negative controls) to the wells of a 384-well plate.[\[8\]](#)
 - Add 2 μL of the diluted HPK1 enzyme solution to the wells containing the inhibitor. For "no enzyme" controls, add 2 μL of Kinase Assay Buffer.
 - Pre-incubate the inhibitor and enzyme for 10-30 minutes at room temperature. This step is particularly important for allosteric inhibitors to allow for binding.
- Initiate Kinase Reaction:
 - Add 2 μL of the substrate/ATP mixture to all wells to start the reaction.[\[8\]](#)
 - Incubate the plate at room temperature for 60 minutes.[\[3\]](#)[\[8\]](#)
- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[8\]](#)
 - Incubate at room temperature for 40 minutes.[\[8\]](#)
 - Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[\[8\]](#)

- Incubate at room temperature for 30 minutes.[\[8\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Subtract the "no enzyme" background signal from all other readings.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Lanthascreen® Eu Kinase Binding Assay

This protocol measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer, which results in a loss of Fluorescence Resonance Energy Transfer (FRET).[\[7\]](#)[\[12\]](#) This method is suitable for identifying both ATP-competitive and allosteric inhibitors.[\[6\]](#)

Materials:

- Recombinant GST-tagged HPK1[\[12\]](#)
- Lanthascreen® Eu-anti-GST Antibody
- Alexa Fluor® 647-labeled Kinase Tracer
- **Hpk1-IN-8** (or other test inhibitors) dissolved in DMSO
- Kinase Buffer A
- 384-well black assay plates

Procedure:

- Reagent Preparation:
 - Prepare a 4X stock solution of serially diluted **Hpk1-IN-8** in Kinase Buffer A with a constant final DMSO concentration.

- Prepare a 2X kinase/antibody mixture containing the Eu-anti-GST antibody and GST-HPK1 in Kinase Buffer A. A starting concentration of 5 nM kinase and 2 nM antibody is recommended.[\[12\]](#)
- Prepare a 4X tracer solution in Kinase Buffer A.
- Assay Plate Setup:
 - Add 4 μ L of the 4X inhibitor solution to the wells of a 384-well plate.[\[7\]](#)[\[12\]](#)
 - Add 8 μ L of the 2X kinase/antibody mixture to all wells.[\[7\]](#)[\[12\]](#)
- Tracer Addition and Incubation:
 - Add 4 μ L of the 4X tracer solution to all wells to initiate the binding reaction.[\[7\]](#)[\[12\]](#)
 - Incubate the plate at room temperature for 60 minutes, protected from light.[\[7\]](#)[\[12\]](#)
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of HPK1 inhibitors like **Hpk1-IN-8**. The ADP-Glo™ assay directly measures the enzymatic activity of HPK1, while the LanthaScreen® binding assay provides a direct measure of inhibitor-kinase engagement. The choice of assay will depend on the specific research question and available resources. Given its allosteric nature, a pre-incubation step of **Hpk1-IN-8** with the enzyme is recommended to ensure equilibrium binding is achieved before initiating the kinase reaction. These assays are fundamental tools for the discovery and development of novel immunomodulatory therapeutics targeting the HPK1 pathway.

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